molecular formula C8H10N4O B1531461 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine CAS No. 1258826-95-7

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine

Cat. No.: B1531461
CAS No.: 1258826-95-7
M. Wt: 178.19 g/mol
InChI Key: UVJHXOKZBHPQJQ-UHFFFAOYSA-N
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Description

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is a heterocyclic compound that features a furan ring fused with a triazole ring, connected to an ethylamine group

Scientific Research Applications

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted ethylamine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
  • 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)propylamine
  • 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)butylamine

Uniqueness

2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is unique due to its specific combination of a furan and triazole ring with an ethylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJHXOKZBHPQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 2
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 3
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 4
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 5
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2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Reactant of Route 6
Reactant of Route 6
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine

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